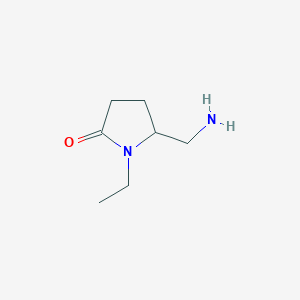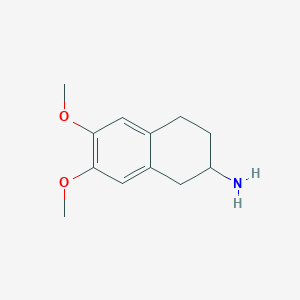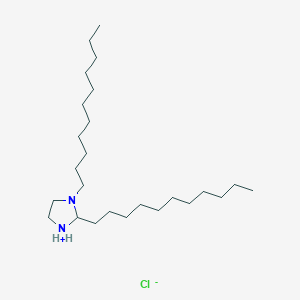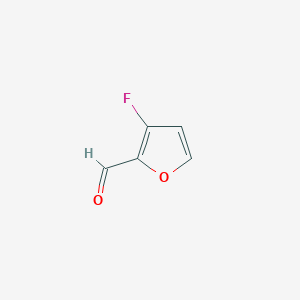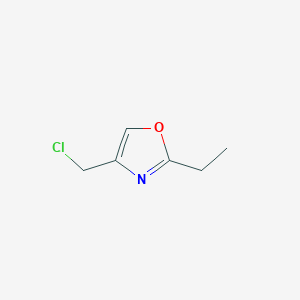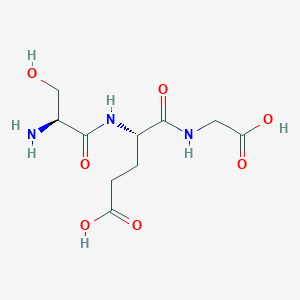
H-Ser-Glu-Gly-OH
Übersicht
Beschreibung
The compound H-Ser-Glu-Gly-OH is a tripeptide consisting of the amino acids serine, glutamic acid, and glycine. This sequence is often found in various peptides and proteins, playing crucial roles in biological processes. The presence of serine and glutamic acid provides functional groups that can participate in hydrogen bonding and ionic interactions, while glycine offers flexibility due to its small size.
Wirkmechanismus
Target of Action
The primary target of H-Ser-Glu-Gly-OH, also known as Ser-Glu-Gly, is the Glucagon-like Peptide-1 (GLP-1) receptor . This receptor is a key player in the regulation of blood glucose levels and is often targeted in the treatment of type 2 diabetes mellitus .
Mode of Action
Ser-Glu-Gly acts as a GLP-1 receptor agonist . It selectively binds to and activates the GLP-1 receptor . This interaction triggers a series of intracellular events that lead to the regulation of glucose levels in the body .
Biochemical Pathways
The activation of the GLP-1 receptor by Ser-Glu-Gly influences several biochemical pathways. One of the key pathways is the l-serine biosynthetic pathway . This pathway is crucial for the production of glutathione, a tripeptide that plays a significant role in cellular processes such as detoxification and immune function .
Pharmacokinetics
The pharmacokinetic properties of Ser-Glu-Gly are characterized by a long elimination half-life of approximately one week . This means that the compound will be present in the circulation for about five weeks after the last dose . These properties contribute to the compound’s bioavailability and its sustained action in the body .
Result of Action
The activation of the GLP-1 receptor by Ser-Glu-Gly leads to improved glycemic control in adults with type 2 diabetes mellitus . This is achieved through the regulation of glucose levels in the body, which is a direct result of the compound’s interaction with its target .
Action Environment
The action, efficacy, and stability of Ser-Glu-Gly can be influenced by various environmental factors. For instance, the compound should be administered on an empty stomach, at least 30 minutes before eating, to ensure optimal absorption . Additionally, the dosage may need to be adjusted in cases of hepatic or renal impairment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Glu-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: The carboxyl group of serine is attached to the resin.
Deprotection: The protecting group on the amino group of serine is removed.
Coupling: The carboxyl group of the next amino acid, glutamic acid, is activated and coupled to the free amino group of serine.
Repetition: The deprotection and coupling steps are repeated for glycine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield This compound
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Large-scale SPPS: Utilizing automated synthesizers for high-throughput synthesis.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Lyophilization: The purified peptide is freeze-dried to obtain a stable product.
Analyse Chemischer Reaktionen
Types of Reactions
H-Ser-Glu-Gly-OH: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.
Reduction: The carboxyl groups of glutamic acid can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of serine-derived ketones.
Reduction: Formation of alcohols from glutamic acid.
Substitution: Formation of substituted amides or thioethers.
Wissenschaftliche Forschungsanwendungen
H-Ser-Glu-Gly-OH: has various applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and structure.
Biology: Investigated for its role in protein-protein interactions and enzyme substrates.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and hydrogels .
Vergleich Mit ähnlichen Verbindungen
H-Ser-Glu-Gly-OH: can be compared with other tripeptides such as H-Gly-Gly-Gly-OH and H-Ser-Ser-Ser-OH :
H-Gly-Gly-Gly-OH: Lacks the functional diversity provided by serine and glutamic acid, making it less versatile in interactions.
H-Ser-Ser-Ser-OH: Contains multiple serine residues, which may enhance hydrogen bonding but lacks the ionic interactions provided by glutamic acid
Conclusion
This compound: is a versatile tripeptide with significant applications in various fields of research. Its unique combination of amino acids allows it to participate in diverse chemical reactions and biological interactions, making it a valuable compound for scientific studies.
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O7/c11-5(4-14)9(19)13-6(1-2-7(15)16)10(20)12-3-8(17)18/h5-6,14H,1-4,11H2,(H,12,20)(H,13,19)(H,15,16)(H,17,18)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBGKVIWMNEVCZ-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCC(=O)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


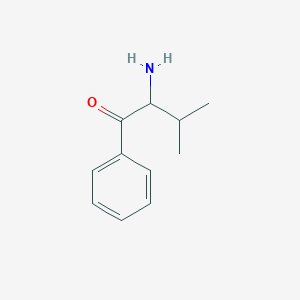

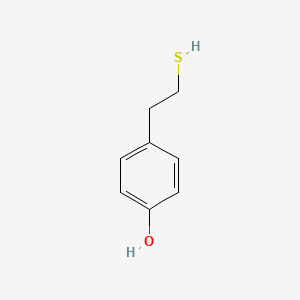
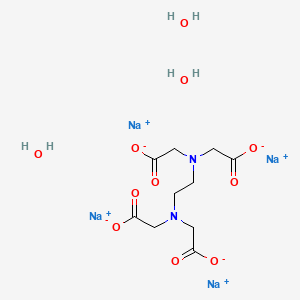
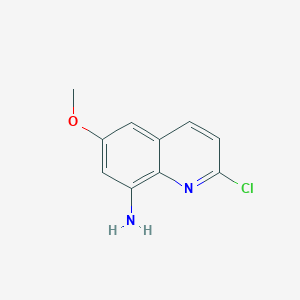
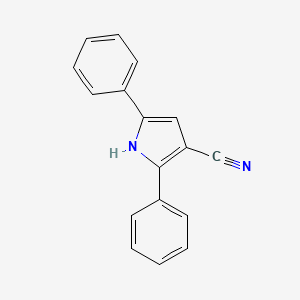
![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3278222.png)
